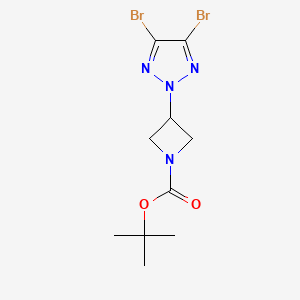

tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate

Description

tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with two bromine atoms at positions 4 and 5, fused to an azetidine scaffold protected by a tert-butyloxycarbonyl (Boc) group. The electron-withdrawing bromine substituents enhance its reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira), while the strained azetidine ring contributes to conformational rigidity, a desirable trait in drug design . The Boc group serves as a protective moiety for the azetidine nitrogen, enabling selective functionalization of other reactive sites .

Properties

IUPAC Name |

tert-butyl 3-(4,5-dibromotriazol-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2N4O2/c1-10(2,3)18-9(17)15-4-6(5-15)16-13-7(11)8(12)14-16/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHBNXWTKDKSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2N=C(C(=N2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Triazole Ring:

Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the dibromo substituents.

Azetidine Ring Formation: The azetidine ring can be formed through a ring-closing reaction involving an appropriate precursor.

Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The dibromo substituents on the triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products:

Substituted Triazoles: Depending on the nucleophile used, various substituted triazole derivatives can be obtained.

Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology and Medicine:

Drug Development: The unique structural features of the compound make it a potential candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The dibromo-triazole moiety may play a key role in binding to these targets, while the azetidine ring and tert-butyl ester group contribute to the overall molecular stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate can be contextualized by comparing it to analogous azetidine and triazole derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogenation vs. Functionalization : Unlike fluorinated or nitrile-bearing analogs (e.g., CAS: 1083181-23-0 or 497160-14-2), the dibromo-triazole derivative exhibits unique reactivity for metal-catalyzed cross-coupling, enabling late-stage diversification .

Boc Protection Strategy : The Boc group is a common feature across these compounds, underscoring its utility in azetidine chemistry for nitrogen protection and orthogonal deprotection .

Stability and Reactivity:

- The dibromo-triazole moiety is susceptible to nucleophilic aromatic substitution, enabling substitution with amines or thiols.

- Fluorinated analogs (e.g., CAS: 1126650-66-5) exhibit greater metabolic stability but lack the dibromo-triazole’s versatility in cross-coupling .

Structural Characterization:

Crystallographic studies using programs like SHELXL () are critical for confirming the stereochemistry and regioselectivity of such compounds, particularly given the azetidine ring’s conformational constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.